Enhanced Lipophilicity (LogP) versus Unsubstituted Phenyl Analog
The target compound demonstrates significantly higher lipophilicity compared to the unsubstituted phenyl analog, 1-phenyl-1H-pyrazole-4-carboxylic acid. The predicted LogP (XLOGP3) for 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is 2.11 , whereas the 1-phenyl-1H-pyrazole-4-carboxylic acid has an XLogP3-AA value of 1.4 [1]. This difference of 0.71 log units is substantial and directly impacts the compound's solubility profile and potential for passive membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLOGP3 = 2.11 |
| Comparator Or Baseline | 1-phenyl-1H-pyrazole-4-carboxylic acid: XLogP3-AA = 1.4 |
| Quantified Difference | ΔLogP = +0.71 |
| Conditions | Computed values from standard models (XLOGP3 for target; XLogP3-AA for comparator) |
Why This Matters
Higher LogP values correlate with increased membrane permeability, a critical parameter for designing cell-active compounds and optimizing bioavailability in lead optimization campaigns.
- [1] PubChem. 1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem CID 121026. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-1H-pyrazole-4-carboxylic-acid View Source
